5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with amino, benzyl, chloro, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by transition metals such as nickel . The reaction conditions are optimized to tolerate various functional groups, ensuring the formation of the desired imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can yield corresponding amines.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazole derivatives with various functional groups.
- Fused ring systems with enhanced stability and biological activity.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is utilized in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and cyano groups enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1H-imidazole-4-carbonitrile: Lacks the benzyl and chloro groups, resulting in different chemical properties and biological activities.
2-Chloro-1H-imidazole-4-carbonitrile: Similar structure but without the amino and benzyl groups, affecting its reactivity and applications.
Uniqueness: 5-Amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the chloro and cyano groups contribute to its stability and binding affinity.
Eigenschaften
CAS-Nummer |
624737-74-2 |
---|---|
Molekularformel |
C11H9ClN4 |
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
5-amino-1-benzyl-2-chloroimidazole-4-carbonitrile |
InChI |
InChI=1S/C11H9ClN4/c12-11-15-9(6-13)10(14)16(11)7-8-4-2-1-3-5-8/h1-5H,7,14H2 |
InChI-Schlüssel |
AMHKVSAHSPMEOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2Cl)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.